

# A Technical Guide to the Research Landscape of Chloro-Methylquinolines

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## Compound of Interest

Compound Name: 8-Chloro-6-methylquinoline

Cat. No.: B599464

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Disclaimer: Specific experimental data for **8-Chloro-6-methylquinoline** is limited in publicly available literature. This guide provides a comprehensive overview by leveraging data from closely related isomers, such as 6-Chloro-8-methylquinoline, and the broader class of substituted quinolines to illustrate the core chemical and biological properties relevant to researchers, scientists, and drug development professionals.

## Introduction

Quinolines are a cornerstone class of nitrogen-containing heterocyclic aromatic compounds, renowned for their presence in natural alkaloids and their wide-ranging pharmacological applications. The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, forming the basis for numerous therapeutic agents with anticancer, antimalarial, antibacterial, and anti-inflammatory properties.<sup>[1][2]</sup>

The introduction of substituents, such as chloro and methyl groups, onto the quinoline ring system significantly modulates the molecule's physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability. These modifications can profoundly influence receptor binding affinity and overall biological activity.<sup>[1]</sup> This guide focuses on the synthesis, properties, and potential therapeutic applications of chloro-methylquinolines, with a particular emphasis on derivatives investigated for their anticancer potential.

## Synthesis and Physicochemical Properties

The construction of the chloro-methylquinoline scaffold is most commonly achieved through classic cyclization reactions, such as the Skraup synthesis. This method involves the reaction of a substituted aniline with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid to form the quinoline ring system.

## General Synthesis Workflow

The Skraup synthesis provides a robust method for preparing substituted quinolines. The general workflow involves the reaction of a substituted aniline with glycerol in the presence of an acid catalyst and an oxidizing agent.



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Caption: General workflow for the Skraup synthesis of a chloro-methylquinoline.

## Physicochemical Data

Quantitative physicochemical data for specific chloro-methylquinoline isomers can be sparse. The following table compiles available data for representative derivatives to allow for comparison.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Property	6-Chloro-8-methylquinolin e <sup>[6]</sup>	8-Chloroquinolin e <sup>[3][7]</sup>	8-Methylquinolin e <sup>[5]</sup>	2-Chloro-6-methylquinolin e-3-carbaldehyde <sup>[4]</sup>
CAS Number	19655-50-6	611-33-6	611-32-5	73568-27-1
Molecular Formula	C <sub>10</sub> H <sub>8</sub> CIN	C <sub>9</sub> H <sub>6</sub> CIN	C <sub>10</sub> H <sub>9</sub> N	C <sub>11</sub> H <sub>8</sub> CINO
Molecular Weight	177.63 g/mol	163.60 g/mol	143.19 g/mol	205.64 g/mol
Appearance	Solid	Clear yellow to brown liquid	Liquid	Solid
Melting Point	Not specified	-20 °C	-80 °C	Not specified
Boiling Point	Not specified	288.5 °C	143 °C / 34 mmHg	Not specified
Density	Not specified	1.28 g/mL	1.052 g/mL at 25 °C	Not specified
Solubility	Soluble in ethyl acetate/hexane	Soluble in water	Not specified	Not specified

## Biological Activity and Potential Applications

Quinoline derivatives are extensively studied for their potential as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.[\[8\]](#)

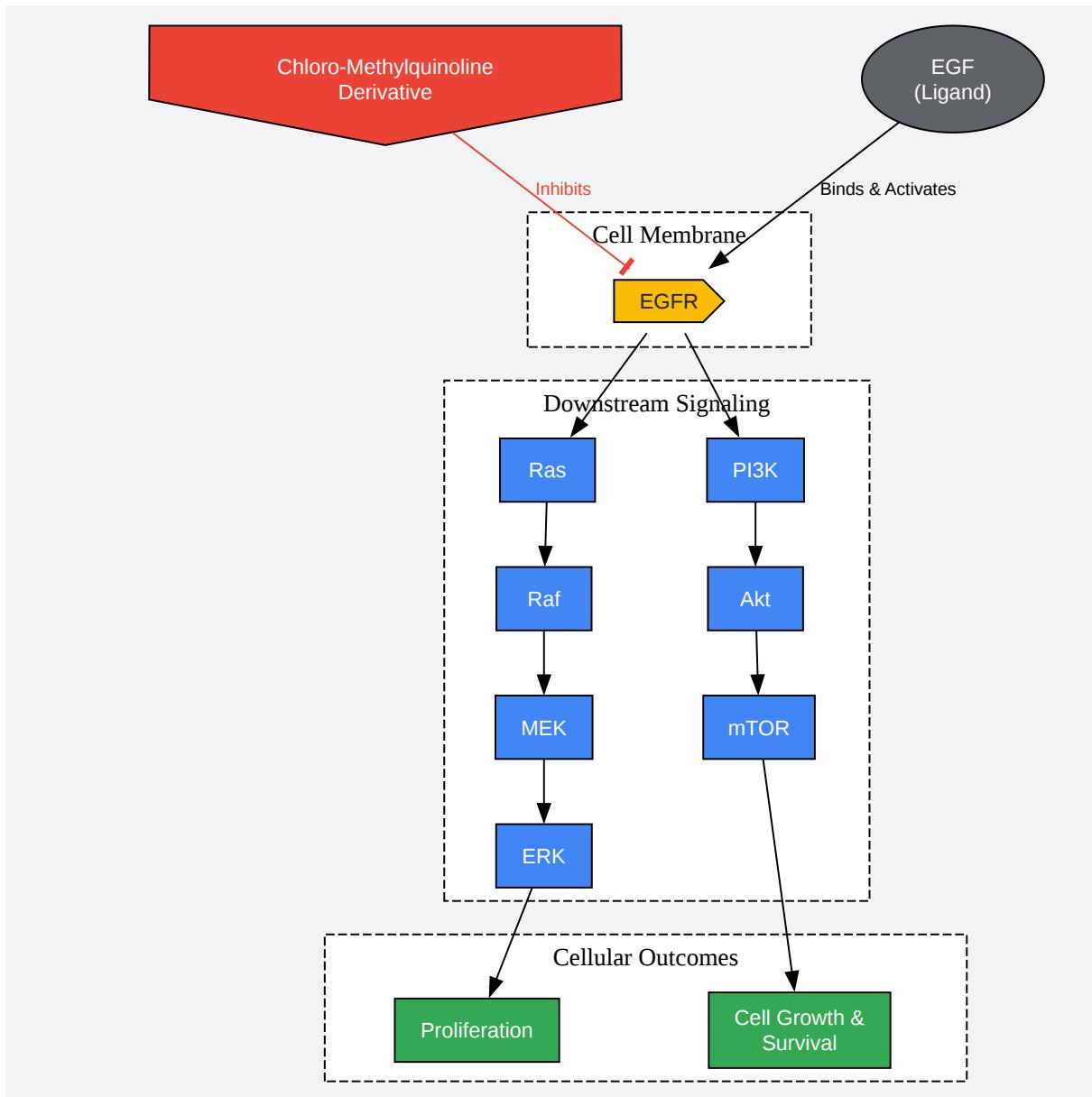
## Anticancer Activity

While specific cytotoxicity data for **8-Chloro-6-methylquinoline** is not readily available, related quinoline derivatives have demonstrated potent activity against various human cancer cell lines. The table below presents IC<sub>50</sub> values for representative quinoline compounds.

Compound Class	Cell Line	IC <sub>50</sub> Value (μM)	Reference
Ruthenium(II) Complex with 8-Hydroxyquinoline	T47D (Breast Cancer)	48.3	[9]
Ruthenium(II) Complex with 8-Hydroxyquinoline	MDA-MB-231 (Breast Cancer)	45.5	[9]
Quinoline-8-Sulfonamide Derivative (9a)	C32 (Amelanotic Melanoma)	233.9	[10]
Quinoline-8-Sulfonamide Derivative (9a)	COLO829 (Metastatic Melanoma)	168.7	[10]
Quinoline-8-Sulfonamide Derivative (9a)	A549 (Lung Carcinoma)	223.1	[10]

## Mechanism of Action: Kinase Inhibition

A primary mechanism through which quinoline-based compounds exert their anticancer effects is the inhibition of protein kinases.<sup>[11]</sup> Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) are often overexpressed in cancer cells, leading to uncontrolled cell growth. Quinoline derivatives can act as ATP-competitive inhibitors, blocking the kinase active site and preventing downstream signaling.<sup>[8]</sup>

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Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.

## Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of chloro-methylquinolines, adapted from published procedures for analogous compounds.

## Synthesis of 6-Chloro-8-methylquinoline (Skraup Reaction)[6]

This protocol describes a representative synthesis of a chloro-methylquinoline isomer.

### Materials:

- 4-Chloro-2-methylaniline (100 g, 0.706 mol)
- Glycerol (260 g, 2.82 mol)
- Nitrobenzene (200 mL)
- Concentrated Sulfuric Acid (200 mL)
- 40% Aqueous Sodium Hydroxide
- Ethyl Acetate
- Sodium Sulfate
- Silica Gel for chromatography

### Procedure:

- To a stirred solution of 4-chloro-2-methylaniline and glycerol in nitrobenzene, add concentrated sulfuric acid dropwise at room temperature.
- Slowly heat the reaction mixture to 140 °C. A vigorous exothermic reaction may be observed.
- Maintain the reaction at 140 °C for 6 hours, monitoring progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and quench into chilled water (5 L).

- Adjust the pH to ~9 using 40% aqueous sodium hydroxide solution.
- Add ethyl acetate (3 L) and stir for 30 minutes. Filter the solution through a celite bed.
- Separate the organic layer and extract the aqueous phase with ethyl acetate (5 x 2 L).
- Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under vacuum to obtain the crude residue.
- Purify the crude product by flash chromatography using an ethyl acetate/hexane (5:95) solvent system to afford the title compound.

#### Expected Results:

- Yield: ~80%
- $^1\text{H}$  NMR ( $\delta$  ppm): 2.82 (3H, s), 7.43 - 7.46 (1H, m), 7.55 (1H, s), 7.67 - 7.68 (1H, d,  $J$  = 1.96 Hz), 8.06 - 8.08 (1H, dd,  $J$  = 8.28, 1.56 Hz), 8.94 - 8.95 (1H, m)
- Mass (m/z): 178.2 (M+H)<sup>+</sup>, 180.2 (M+H)<sup>+</sup>

## Cytotoxicity Evaluation (MTT Assay)[12]

This protocol outlines a standard method for assessing the in vitro anticancer activity of a compound.

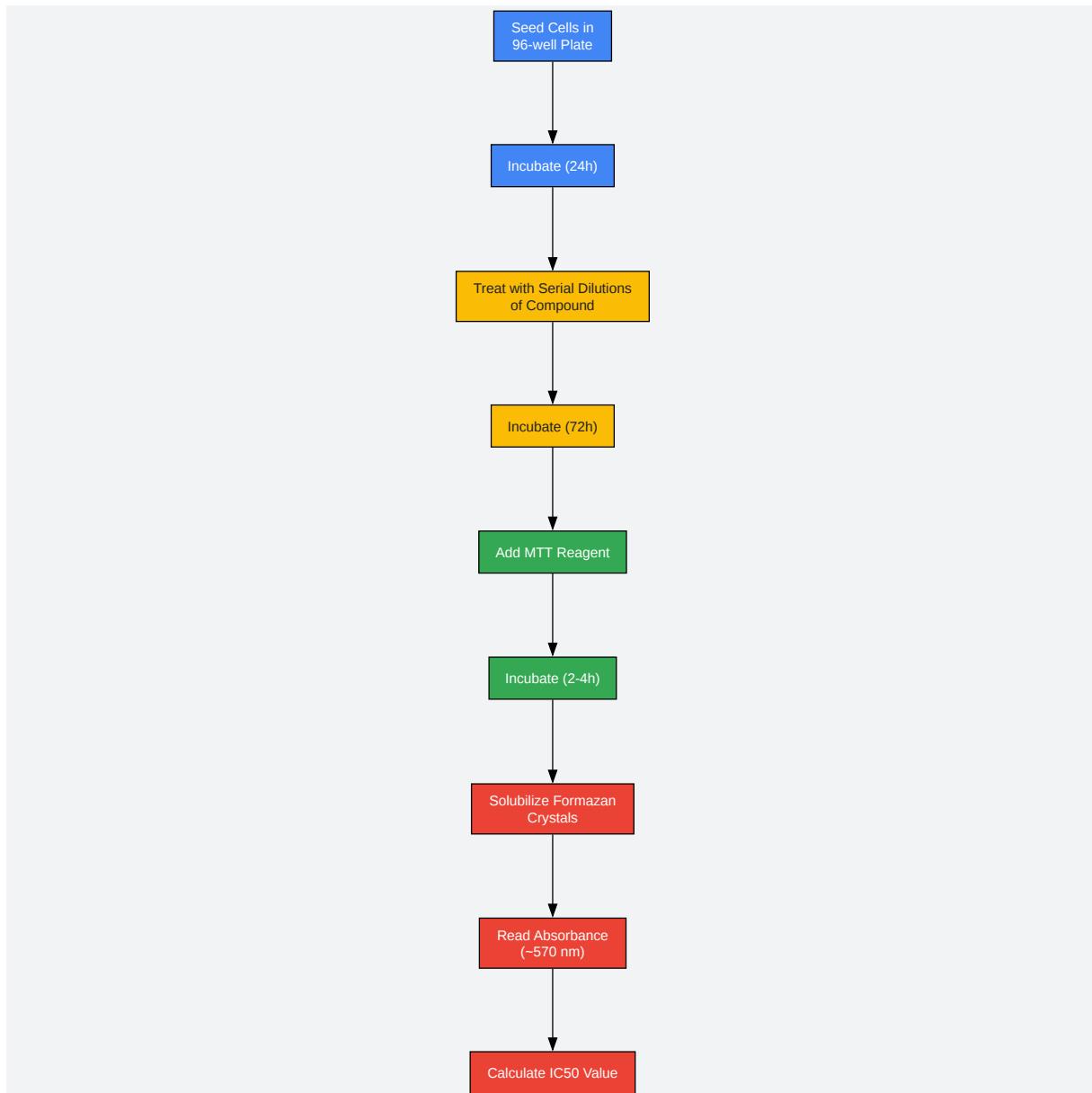
#### Materials:

- Human cancer cell line (e.g., A549, MDA-MB-231)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- Test compound (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Microplate reader

**Procedure:**

- Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 72 hours). Include untreated and vehicle (DMSO) controls.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration and use a dose-response curve to determine the IC<sub>50</sub> value.



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Caption: Experimental workflow for the MTT cytotoxicity assay.

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